![molecular formula C30H28N2O2 B375349 N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE](/img/structure/B375349.png)
N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple substituents, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The acylated product undergoes amidation with an amine to form the amide bond.
Substitution Reactions: Various substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3,3’-dimethyl-4’-[(2-chlorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
- N-{3,3’-dimethyl-4’-[(2-fluorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
Uniqueness
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the 2-methylbenzoyl group, in particular, imparts unique properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C30H28N2O2 |
|---|---|
Molekulargewicht |
448.6g/mol |
IUPAC-Name |
2-methyl-N-[2-methyl-4-[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O2/c1-19-9-5-7-11-25(19)29(33)31-27-15-13-23(17-21(27)3)24-14-16-28(22(4)18-24)32-30(34)26-12-8-6-10-20(26)2/h5-18H,1-4H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
WKLGMIQYIRADIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-butyl-1'-(4-chlorophenyl)-2'-cyanospiro[9H-fluorene-9,5'-pyrazolidine]](/img/structure/B375266.png)
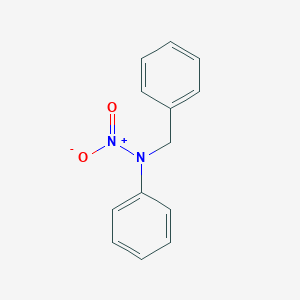
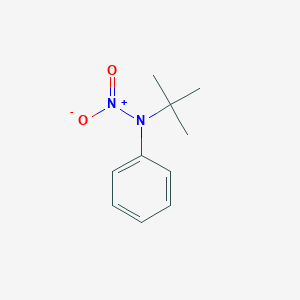
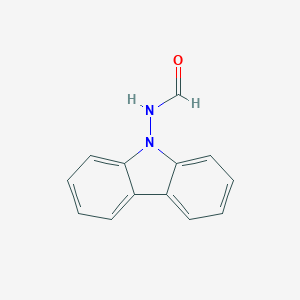
![11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)

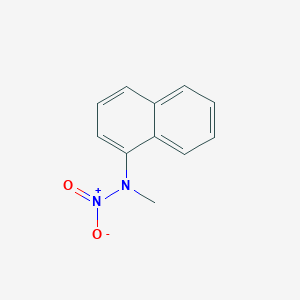

![3,6-bisnitro-9-[(4-methylphenyl)sulfonyl]-9H-carbazole](/img/structure/B375278.png)
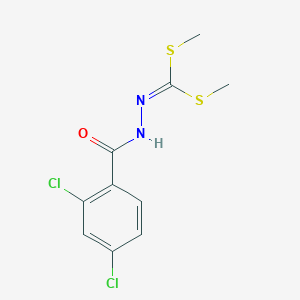
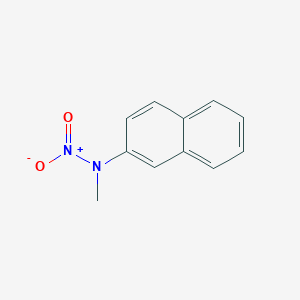
![(2E)-3-(3,4-dichlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B375283.png)
![N-[1-(1H-benzimidazol-2-yl)ethylidene]-N-(4-methylphenyl)amine](/img/structure/B375284.png)
![2-[2-[(3-Hydroxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B375287.png)
